![molecular formula C21H18N4OS B2484811 (3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone CAS No. 1334368-88-5](/img/structure/B2484811.png)
(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific details on the synthesis of the exact compound are not readily available, related compounds have been synthesized through various methods. For instance, compounds with similar structures, such as pyrazolyl methanones and pyrrolyl methanones, have been synthesized using methods like oxidative functionalization reactions, which offer a clean and green approach by avoiding hazardous solvents and employing substoichiometric quantities of oxidants (Doherty et al., 2022). These methods provide insights into possible synthetic routes that could be adapted for the target compound.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, which reveals the crystalline structure and intermolecular interactions, such as hydrogen bonding (Lakshminarayana et al., 2009). These studies help in understanding the three-dimensional arrangement and electronic distribution within the molecule, which are crucial for predicting its reactivity and interaction with other molecules.
Chemical Reactions and Properties
The chemical reactivity of the compound can be inferred from related structures, which exhibit a range of chemical behaviors including participation in condensation reactions, functionalization processes, and interaction with various reagents to form new compounds. Studies on similar molecules have shown that pyrazole and pyrrole derivatives can undergo reactions like cycloadditions, substitutions, and transformations under different conditions, leading to a variety of products with diverse properties (Kaur & Kumar, 2018).
Physical Properties Analysis
The physical properties of such complex molecules, including melting point, solubility, and crystallinity, are closely related to their molecular structure. The presence of different functional groups and the overall molecular geometry influence these properties significantly. For instance, the crystal structure analysis provides insights into the molecular packing, which affects the compound's solubility and melting point (Batten et al., 2006).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are determined by the functional groups present in the molecule. Pyrazole and pyrrole moieties contribute to the compound's basicity, while the ketone and thiophene groups influence its electrophilic and nucleophilic properties. Studies on similar molecules have explored their reactivity in various chemical reactions, providing a basis for predicting the behavior of the target compound (Shahana & Yardily, 2020).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research has demonstrated the significance of crystal structure analysis in understanding the properties of compounds similar to the one . For example, studies on isomorphous structures related to small heterocyclic analogs have highlighted the importance of understanding molecular disorders and their implications for structural isomorphism in data mining procedures (Rajni Swamy et al., 2013).
Synthesis and Antibacterial Screening
The synthesis of novel thiazolyl pyrazole and benzoxazole derivatives has been explored, showcasing the importance of chemical synthesis in developing compounds with potential antibacterial properties (Landage, Thube, & Karale, 2019). Another study on the synthesis and crystal structure of related compounds further emphasizes the role of crystallography in confirming the molecular structure of newly synthesized compounds (Cao et al., 2010).
Novel Heteroaromatic Organofluorine Inhibitors
The exploration of novel heteroaromatic organofluorine inhibitors showcases the compound's potential application in inhibiting specific biological pathways, such as fructose-1,6-bisphosphatase, indicating its potential for therapeutic applications (Rudnitskaya et al., 2009).
Antimicrobial Activity
The antimicrobial activity of compounds derived from similar chemical structures has been investigated, highlighting the potential of these compounds in addressing bacterial and fungal infections. This research underscores the compound's relevance in developing new antimicrobial agents (Kumar et al., 2012).
Advanced Computational Studies
Computational studies, including density functional theory (DFT) calculations, offer insights into the molecular structure, spectroscopic properties, and potential biological activity of compounds. These studies are crucial for predicting the behavior of novel compounds and guiding the synthesis of derivatives with enhanced properties (Khan et al., 2015).
Eigenschaften
IUPAC Name |
[2-(4-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-4-6-17(7-5-15)25-20(23-9-2-3-10-23)18-12-24(13-19(18)22-25)21(26)16-8-11-27-14-16/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBILBIGETVUOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4=CSC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

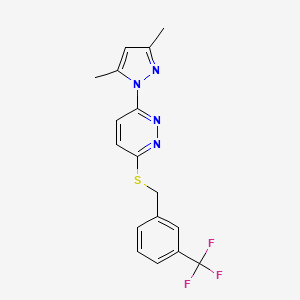

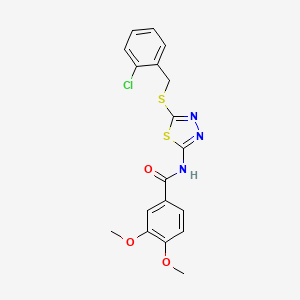
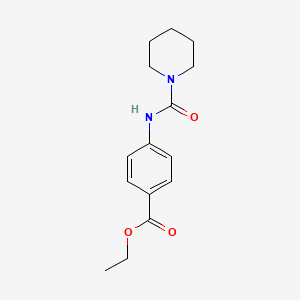
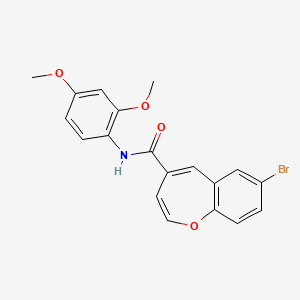
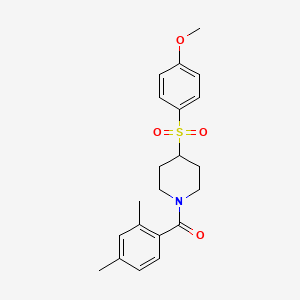

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2484742.png)
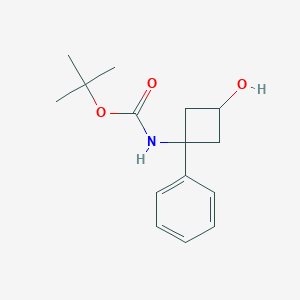
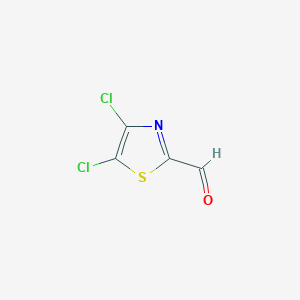
![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2484745.png)
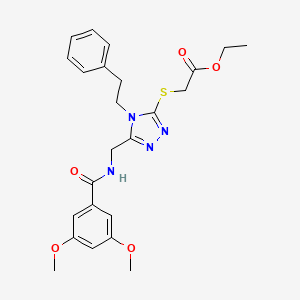

![4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2484750.png)